molecular formula C19H21BrN2O B4892986 2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethylphenyl)ethanone;bromide

2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethylphenyl)ethanone;bromide

Cat. No.: B4892986
M. Wt: 373.3 g/mol
InChI Key: XUURQLAOYNDPIP-UHFFFAOYSA-M
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Description

2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethylphenyl)ethanone;bromide is a complex organic compound that features a benzimidazole core substituted with dimethyl and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethylphenyl)ethanone;bromide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions: The dimethyl and ethylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure selectivity.

    Quaternization: The final step involves the quaternization of the benzimidazole nitrogen with an alkyl halide, such as ethyl bromide, to form the quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethylphenyl)ethanone;bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its antimicrobial, antiviral, or anticancer properties.

    Materials Science: It could be used in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: The compound may serve as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethylphenyl)ethanone;bromide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as 2-methylbenzimidazole and 2-ethylbenzimidazole share structural similarities.

    Quaternary Ammonium Salts: Compounds like benzalkonium chloride and cetyltrimethylammonium bromide are similar in terms of their quaternary ammonium structure.

Uniqueness

2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethylphenyl)ethanone;bromide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,3-dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethylphenyl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N2O.BrH/c1-4-15-9-11-16(12-10-15)19(22)13-21-14(2)20(3)17-7-5-6-8-18(17)21;/h5-12H,4,13H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUURQLAOYNDPIP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CN2C(=[N+](C3=CC=CC=C32)C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethylphenyl)ethanone;bromide
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2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethylphenyl)ethanone;bromide
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2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethylphenyl)ethanone;bromide
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2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethylphenyl)ethanone;bromide
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2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethylphenyl)ethanone;bromide
Reactant of Route 6
2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethylphenyl)ethanone;bromide

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